(Butan-2-yl)[(3-nitrophenyl)methyl]amine
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Overview
Description
(Butan-2-yl)[(3-nitrophenyl)methyl]amine is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a butan-2-yl group attached to a [(3-nitrophenyl)methyl]amine moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3-nitrophenyl)methyl]amine typically involves the reaction of butan-2-amine with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(3-nitrophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: N-alkylated or N-acylated products.
Scientific Research Applications
(Butan-2-yl)[(3-nitrophenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butan-2-yl group may also contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[(2-chlorophenyl)methyl]amine: Similar structure but with a chloro group instead of a nitro group.
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(Butan-2-yl)[(3-nitrophenyl)methyl]amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making the compound useful in various chemical and biological studies .
Biological Activity
(Butan-2-yl)[(3-nitrophenyl)methyl]amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
The molecular structure of this compound can be described as follows:
- Molecular Formula: C13H16N2O2
- Molecular Weight: 232.28 g/mol
- IUPAC Name: this compound
This compound features a butan-2-yl group attached to a 3-nitrophenylmethyl amine structure, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials: Butan-2-ol, 3-nitrobenzaldehyde, and an amine source.
- Reaction Conditions: The reaction is generally carried out under reflux in a suitable solvent such as ethanol or methanol, often in the presence of an acid catalyst.
- Purification: The product can be purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, potentially including enzymes and receptors involved in metabolic pathways. The nitro group may enhance its reactivity and binding affinity to specific targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. The following table summarizes findings from various studies:
These results indicate that this compound exhibits promising antimicrobial properties, particularly against fungal pathogens.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of the compound. The results are summarized below:
Cell Line | IC50 (µM) | Notes |
---|---|---|
HeLa | 25 | Moderate cytotoxicity |
MCF-7 | 30 | Potential for further development |
A549 | 20 | Higher sensitivity observed |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines such as HeLa and MCF-7 showed that the compound induces apoptosis at specific concentrations. Further investigations are necessary to elucidate the underlying mechanisms and potential therapeutic applications in oncology.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H16N2O2/c1-3-9(2)12-8-10-5-4-6-11(7-10)13(14)15/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
FIPOFFDFDJIKRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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